molecular formula C16H21N5O B2874641 (4-Aminopiperidin-1-yl)(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1351788-36-7

(4-Aminopiperidin-1-yl)(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2874641
CAS No.: 1351788-36-7
M. Wt: 299.378
InChI Key: GZNUAHHTBGBTKA-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic compound that features a piperidine ring, an ethyl-substituted phenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step involves the coupling of the ethyl-substituted phenyl group to the triazole ring.

  • Step 1: Synthesis of Piperidine Derivative

    • React 4-aminopiperidine with an appropriate acylating agent to form the piperidine derivative.
    • Reaction conditions: Use an inert atmosphere, such as nitrogen, and maintain the temperature at around 0°C to room temperature.
  • Step 2: Formation of Triazole Ring

    • Perform a 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring.
    • Reaction conditions: Use a copper(I) catalyst and maintain the temperature at around 50-80°C.
  • Step 3: Coupling with Ethyl-Substituted Phenyl Group

    • Couple the ethyl-substituted phenyl group to the triazole ring using a palladium-catalyzed cross-coupling reaction.
    • Reaction conditions: Use a palladium catalyst, such as Pd(PPh3)4, and maintain the temperature at around 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Use oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Use reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Use nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of piperidinones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminopiperidin-1-yl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanone: Similar structure but lacks the ethyl substitution on the phenyl group.

    (4-Aminopiperidin-1-yl)(1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone: Similar structure but has a methyl substitution instead of an ethyl group.

Uniqueness

The presence of the ethyl-substituted phenyl group in (4-Aminopiperidin-1-yl)(1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone imparts unique steric and electronic properties, which can influence its reactivity and interactions with molecular targets. This makes the compound distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[1-(3-ethylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-2-12-4-3-5-14(10-12)21-11-15(18-19-21)16(22)20-8-6-13(17)7-9-20/h3-5,10-11,13H,2,6-9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNUAHHTBGBTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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